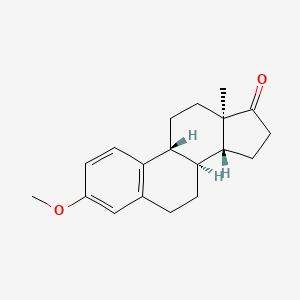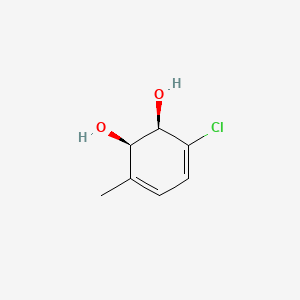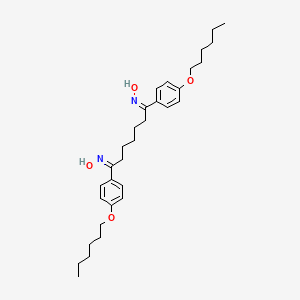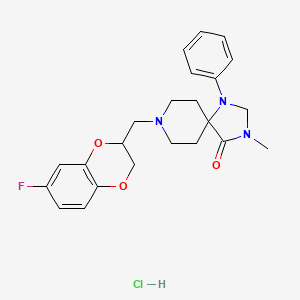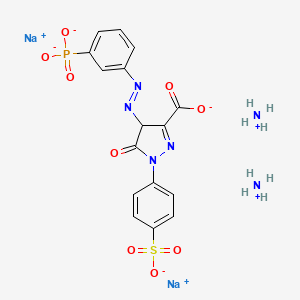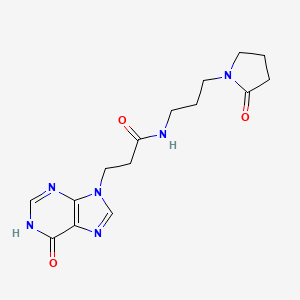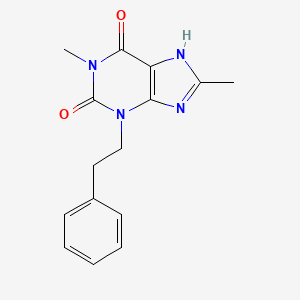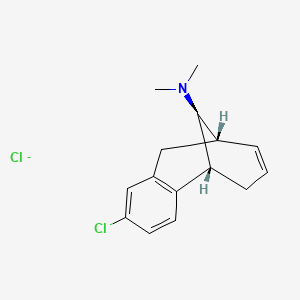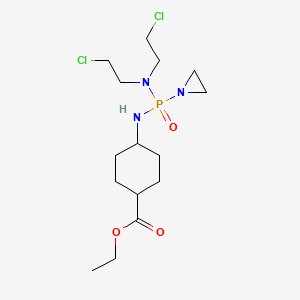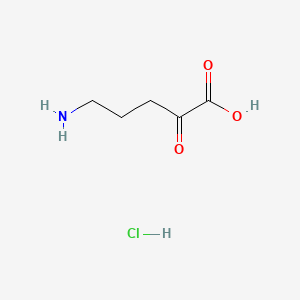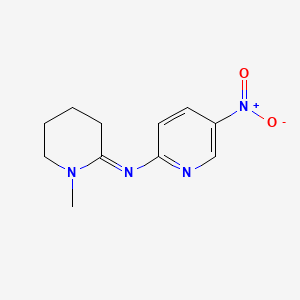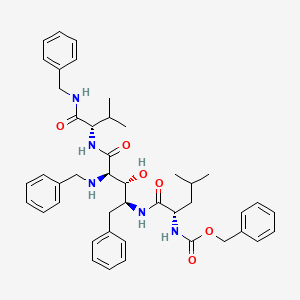
Diolamine glucuronate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diolamine glucuronate: is a compound formed by the conjugation of diolamine and glucuronic acid. Diolamine, also known as diethanolamine, is an organic compound with the formula HN(CH₂CH₂OH)₂. Glucuronic acid is a sugar acid derived from glucose.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diolamine glucuronate typically involves the reaction of diolamine with glucuronic acid under controlled conditions. The reaction is usually carried out in an aqueous medium, and the pH is adjusted to facilitate the conjugation process. The reaction may require the use of catalysts or specific temperature conditions to achieve optimal yields .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using biocatalysis or chemical synthesis methods. Biocatalysis, which employs enzymes to catalyze the reaction, is a promising method due to its high efficiency and environmental friendliness. Chemical synthesis methods may involve multi-step processes, including the preparation of intermediate compounds and their subsequent conversion to this compound .
Chemical Reactions Analysis
Types of Reactions: Diolamine glucuronate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound’s structure and properties for specific applications .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the compound.
Substitution: Substitution reactions may involve the use of halogenating agents or other nucleophiles to replace specific functional groups.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
Chemistry: Diolamine glucuronate is used in various chemical research applications, including the study of conjugation reactions and the development of new synthetic methods. Its unique structure makes it a valuable model compound for investigating reaction mechanisms and pathways .
Biology: In biological research, this compound is used to study the metabolism and detoxification processes involving glucuronic acid conjugates. It serves as a model compound for understanding the role of glucuronidation in drug metabolism and the excretion of toxic substances .
Medicine: Its ability to form stable conjugates with various drugs makes it a promising candidate for improving drug solubility and bioavailability .
Industry: In the industrial sector, this compound is used in the production of cosmetics, personal care products, and other consumer goods. Its properties as a surfactant and emulsifier make it valuable in formulations requiring stable emulsions and enhanced product performance .
Mechanism of Action
The mechanism of action of diolamine glucuronate involves its ability to form stable conjugates with various molecules. This conjugation process is facilitated by the presence of hydroxyl and amine groups in diolamine, which can react with the carboxyl group of glucuronic acid. The resulting conjugates are more water-soluble and can be easily excreted from the body, aiding in the detoxification process .
Comparison with Similar Compounds
Diethanolamine: An organic compound with similar chemical properties but lacks the glucuronic acid moiety.
Glucuronic Acid: A sugar acid that forms the basis of diolamine glucuronate but does not have the amine functionality.
N-Methylethanolamine: A compound with a similar structure to diolamine but with a methyl group instead of a second hydroxyl group.
Uniqueness: this compound is unique due to its combination of diolamine and glucuronic acid, which imparts both hydrophilic and hydrophobic properties. This dual functionality makes it versatile for various applications, including drug delivery, detoxification, and industrial formulations .
Properties
CAS No. |
94108-04-0 |
|---|---|
Molecular Formula |
C10H21NO9 |
Molecular Weight |
299.27 g/mol |
IUPAC Name |
2-(2-hydroxyethylamino)ethanol;(2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid |
InChI |
InChI=1S/C6H10O7.C4H11NO2/c7-1-2(8)3(9)4(10)5(11)6(12)13;6-3-1-5-2-4-7/h1-5,8-11H,(H,12,13);5-7H,1-4H2/t2-,3+,4-,5-;/m0./s1 |
InChI Key |
XQUKNPFXQIBKCF-JSCKKFHOSA-N |
Isomeric SMILES |
C(CO)NCCO.C(=O)[C@@H]([C@H]([C@@H]([C@@H](C(=O)O)O)O)O)O |
Canonical SMILES |
C(CO)NCCO.C(=O)C(C(C(C(C(=O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


